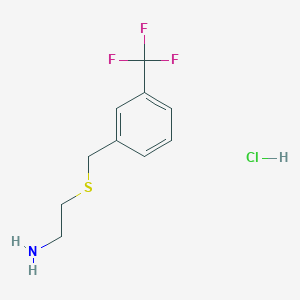

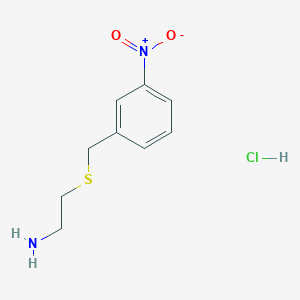

![molecular formula C14H13N3O B6299212 1-Dimethylamino-imidazo[1,5-a]quinoline-3-carbaldehyde CAS No. 2368871-25-2](/img/structure/B6299212.png)

1-Dimethylamino-imidazo[1,5-a]quinoline-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The imidazo[1,5-a]quinoline moiety, which includes “1-Dimethylamino-imidazo[1,5-a]quinoline-3-carbaldehyde”, is an important class of fused N-heterocyclic compounds . These compounds serve as skeletons of NK1 receptor ligands, potential antimicrobial natural product cribrostatin 6, inhibitors targeting phosphodiesterase 10A4, and highly efficient ligands of central benzodiazepine receptors .

Synthesis Analysis

An iodine-mediated decarboxylative cyclization was developed from α-amino acids and 2-methyl quinolines under metal-free conditions, affording a variety of imidazo[1,5-a]quinolines . The reaction of 1 equiv. of 1a and 1.5 equiv. of 2a was carried out in the presence of 1 equiv. of I2 in N, -dime-thylformamide (DMF) at 80 C for 3 h to give rise to a 20% yield of the expected product .

Molecular Structure Analysis

The molecular structure of “1-Dimethylamino-imidazo[1,5-a]quinoline-3-carbaldehyde” is part of the imidazo[1,5-a]quinoline class of compounds, which are important fused N-heterocyclic compounds .

Chemical Reactions Analysis

The synthesis of imidazo[1,5-a]quinolines, including “1-Dimethylamino-imidazo[1,5-a]quinoline-3-carbaldehyde”, involves a decarboxylative cyclization under metal-free conditions . The imine A goes through N-iodination process, generating intermediate B. Afterward, the intermediate B undergoes a decarboxylative pathway to generate intermediate C at high temperature .

Applications De Recherche Scientifique

Synthesis of Imidazo[1,5-a]quinolines

The compound is used in the synthesis of imidazo[1,5-a]quinolines via a decarboxylative cyclization under metal-free conditions . This process involves the use of α-amino acids and 2-methyl quinolines, providing a variety of imidazo[1,5-a]quinolines with moderate to good yields .

NK1 Receptor Ligands

The imidazo[1,5-a]quinoline moiety, which includes “1-(Dimethylamino)imidazo[1,5-a]quinoline-3-carbaldehyde”, is an important class of fused N-heterocyclic compounds. These compounds serve as skeletons of NK1 receptor ligands .

Antitumor Drug C-1311

This compound is also a key component in the structure of the antitumor drug C-1311 . This highlights its importance in the field of oncology.

Antimicrobial Natural Product Cribrostatin 6

The compound is a potential component of the antimicrobial natural product cribrostatin 6 . This suggests its potential use in the development of new antimicrobial agents.

Inhibitor Targeting Phosphodiesterase 10A

The compound is also used as an inhibitor targeting phosphodiesterase 10A . This indicates its potential application in the treatment of disorders related to this enzyme.

Ligands of Central Benzodiazepine Receptors

The compound is a part of highly efficient ligands of central benzodiazepine receptors . This suggests its potential use in the development of treatments for conditions related to these receptors.

Mécanisme D'action

Target of Action

The primary targets of 1-(Dimethylamino)imidazo[1,5-a]quinoline-3-carbaldehyde are NK1 receptor ligands , phosphodiesterase 10A , and central benzodiazepine receptors . These targets play crucial roles in various biological processes, including cell signaling, neurotransmission, and regulation of mood and cognition.

Mode of Action

The compound interacts with its targets through a series of biochemical reactions. It is synthesized via an iodine-mediated decarboxylative cyclization from α-amino acids and 2-methyl quinolines under metal-free conditions . The compound then binds to its targets, leading to changes in their activity and function .

Biochemical Pathways

The affected pathways involve the decarboxylation of α-amino acids and the cyclization of 2-methyl quinolines . These pathways lead to the synthesis of the compound, which then interacts with its targets. The downstream effects include changes in cell signaling and neurotransmission, potentially leading to alterations in mood and cognition .

Result of Action

The molecular and cellular effects of the compound’s action are dependent on its targets. For example, interaction with NK1 receptor ligands could influence cell signaling, while interaction with phosphodiesterase 10A could affect neurotransmission . The compound has also been associated with potential antimicrobial activity and antitumor effects .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s synthesis under metal-free conditions suggests it may be sensitive to the presence of certain metals . Additionally, factors such as pH, temperature, and the presence of other chemicals could potentially affect the compound’s stability and activity .

Orientations Futures

Future research in the field of imidazo[1,5-a]quinolines, including “1-Dimethylamino-imidazo[1,5-a]quinoline-3-carbaldehyde”, may focus on developing more environmental-friendly methodologies with readily available starting materials . Additionally, these compounds are attracting the attention of researchers due to their anticancer activity, in particular against melanoma, T-lymphoma, myeloid leukemia, and colon cancer . They are also potentially attractive for creating drugs for the treatment of neurodegenerative diseases, such as Parkinson’s disease .

Propriétés

IUPAC Name |

1-(dimethylamino)imidazo[1,5-a]quinoline-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O/c1-16(2)14-15-11(9-18)13-8-7-10-5-3-4-6-12(10)17(13)14/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJOYUXADTZQCRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=C2N1C3=CC=CC=C3C=C2)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Dimethylamino)imidazo[1,5-a]quinoline-3-carbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(4-Trifluoromethoxy-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B6299129.png)

![C-[5-(3-Trifluoromethoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride](/img/structure/B6299148.png)

![2-Chloromethyl-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6299192.png)

![2-(2-Chloro-ethyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6299207.png)

![2-[2-(1,1-Dimethylethyl)phenoxy]-ethanimidamide hydrochloride](/img/structure/B6299217.png)

![4-Methyl-2-morpholin-4-ylmethyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6299220.png)